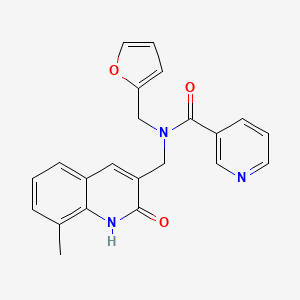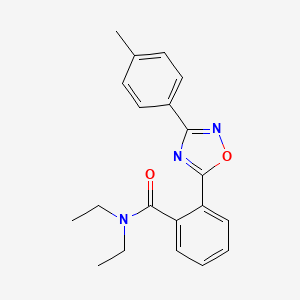
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, also known as FMN-2, is a novel compound that has been gaining attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its potency and selectivity. It has been shown to have potent activity against cancer cells, while having minimal toxicity to normal cells. However, one of the limitations of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide is its solubility. It is poorly soluble in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide. One area of research is to further investigate its anti-cancer activity and to determine its potential as a cancer treatment. Another area of research is to explore its potential as a neuroprotective agent and to investigate its effects on cognitive function. Additionally, research could be done to improve the solubility of N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide, which would make it easier to work with in lab experiments.
Synthesemethoden
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of furan-2-carboxaldehyde with 2-hydroxy-8-methylquinoline-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has been shown to have potential applications in various scientific research fields. One of the most promising areas of research is in cancer treatment. Studies have shown that N-(furan-2-ylmethyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)nicotinamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells in animal models.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-15-5-2-6-16-11-18(21(26)24-20(15)16)13-25(14-19-8-4-10-28-19)22(27)17-7-3-9-23-12-17/h2-12H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGOIBHKPRGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)


![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)
![3-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710535.png)